

AZD4547: A Comprehensive Technical Guide to a Potent and Selective FGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547 is an orally bioavailable, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] The FGF signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or translocations of FGFRs, is implicated in the pathogenesis of various human cancers.[3] AZD4547 was developed to target these FGFR-dependent tumors and has been investigated in numerous preclinical and clinical studies. This technical guide provides an indepth overview of the core scientific data and methodologies related to AZD4547.

Mechanism of Action

AZD4547 competitively binds to the ATP-binding site within the kinase domain of FGFR1, FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] The primary downstream signaling cascades affected by AZD4547 inhibition include the RAS/MAPK (mitogen-activated protein kinase) pathway and the PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathway.[4][5] By blocking these pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit cell migration in tumor cells with deregulated FGFR signaling.[3][4][6]



Data Presentation In Vitro Kinase and Cellular Potency

The inhibitory activity of AZD4547 has been quantified against recombinant FGFR kinases and in various cancer cell lines.

Target	Assay Type	IC50 (nM)	Reference(s)
FGFR1	Cell-free	0.2	[3][6]
FGFR2	Cell-free	2.5	[3][6]
FGFR3	Cell-free	1.8	[3][6]
FGFR4	Cell-free	165	[6]
VEGFR2 (KDR)	Cell-free	24	[6]
TRKA	In vitro kinase	18.7	[7]
TRKB	In vitro kinase	22.6	[7]
TRKC	In vitro kinase	2.9	[7]



Cell Line	Cancer Type	FGFR Alteration	GI50/IC50 (nM)	Reference(s)
DMS114	Small Cell Lung Cancer	FGFR1 Amplification	3 - 111 (GI50)	[8]
NCI-H1581	Large Cell Lung Cancer	FGFR1 Amplification	3 - 111 (GI50)	[8]
KG1a	Acute Myeloid Leukemia	FGFR1 Fusion	18 - 281 (IC50)	[6]
Sum52-PE	Breast Cancer	Not Specified	18 - 281 (IC50)	[6]
KMS11	Multiple Myeloma	FGFR3 Translocation	18 - 281 (IC50)	[6]
KM12(Luc)	Colorectal Cancer	TPM3-NTRK1 Fusion	100 (GI50)	[7]

In Vivo Efficacy in Xenograft Models

AZD4547 has demonstrated significant anti-tumor activity in various preclinical xenograft models.



Xenograft Model	Cancer Type	FGFR Alteration	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference(s
KMS11	Multiple Myeloma	FGFR3 Translocation	3 mg/kg, p.o., b.i.d.	53% TGI	[6]
KMS11	Multiple Myeloma	FGFR3 Translocation	12.5 mg/kg, p.o., q.d. or 6.25 mg/kg, p.o., b.i.d.	Complete tumor stasis	[6]
KG1a	Acute Myeloid Leukemia	FGFR1 Fusion	12.5 mg/kg, p.o., q.d.	65% TGI	[6]
NCI-H716	Colorectal Cancer	High FGFR- 1/2 expression	Not specified	Inhibition of xenograft growth	[5]
L121 (PDTX)	Squamous NSCLC	FGFR1 Amplification	3.125 mg/kg, p.o., q.d.	84% TGI	[8]
L121 (PDTX)	Squamous NSCLC	FGFR1 Amplification	6.25 mg/kg, p.o., q.d.	159% TGI (regression)	[8]
L121 (PDTX)	Squamous NSCLC	FGFR1 Amplification	12.5 mg/kg, p.o., q.d.	190% TGI (regression)	[8]

Clinical Pharmacokinetics

Pharmacokinetic parameters of AZD4547 have been evaluated in Phase I clinical trials.



Parameter	Value	Population	Reference(s)
Time to Maximum Plasma Concentration (tmax)	2.9 - 4.0 hours	Japanese patients with advanced solid tumors	[9]
Terminal Half-life (t1/2λz)	22.4 - 33.5 hours	Japanese patients with advanced solid tumors	[9]
Recommended Phase II Dose	80 mg orally twice daily	Patients with advanced solid tumors	[2]

Clinical Efficacy

Clinical activity of AZD4547 has been observed in patients with FGFR-aberrant tumors.



Trial Name / Identifier	Patient Population	Key Findings	Reference(s)
NCI-MATCH (EAY131)	Refractory cancers with FGFR1-3 aberrations (amplification, mutations, fusions)	Confirmed partial responses in 8% of patients, primarily in those with FGFR mutations or fusions. Median PFS was 3.4 months.	[2][10]
SHINE (NCT01457846)	Advanced gastric adenocarcinoma with FGFR2 polysomy or gene amplification	Did not significantly improve PFS compared to paclitaxel. Median PFS was 1.8 months with AZD4547 versus 3.5 months with paclitaxel.	[11]
S1400D (Lung-MAP)	Previously treated squamous NSCLC with FGFR alterations	Minimal activity observed, with one unconfirmed partial response out of 27 evaluable patients. Median PFS was 2.7 months.	[4]
RADICAL (NCT01791985)	Estrogen receptor- positive metastatic breast cancer resistant to aromatase inhibitors	Objective response rate of 10% (5 partial responses).	[12]

Experimental ProtocolsIn Vitro Kinase Assay



- Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against recombinant FGFR kinases.
- Methodology: The ability of AZD4547 to inhibit the human recombinant kinase activities of FGFR1, 2, and 3 is assessed using ATP concentrations at or just below their respective Km values.[6] The specific protocol may vary but generally involves incubating the recombinant kinase, a substrate (e.g., a generic tyrosine kinase substrate), and ATP with varying concentrations of AZD4547. Kinase activity is then measured, often through the quantification of phosphorylated substrate using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Cell Proliferation (MTS/MTT) Assay

- Objective: To evaluate the effect of AZD4547 on the growth and viability of cancer cell lines.
- Methodology:
 - Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - The following day, cells are treated with a range of concentrations of AZD4547 or vehicle control (DMSO).
 - After a specified incubation period (typically 72 hours), a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
 [6]
 - Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.
 - The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
 - The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of AZD4547.



Western Blot Analysis

- Objective: To assess the effect of AZD4547 on the phosphorylation status of FGFR and its downstream signaling proteins.
- Methodology:
 - Cancer cells are treated with various concentrations of AZD4547 for a specified duration.
 - Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
 - Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT) and total protein levels as loading controls (e.g., total FGFR, ERK, AKT, and β-actin or GAPDH).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that recognizes the primary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Studies

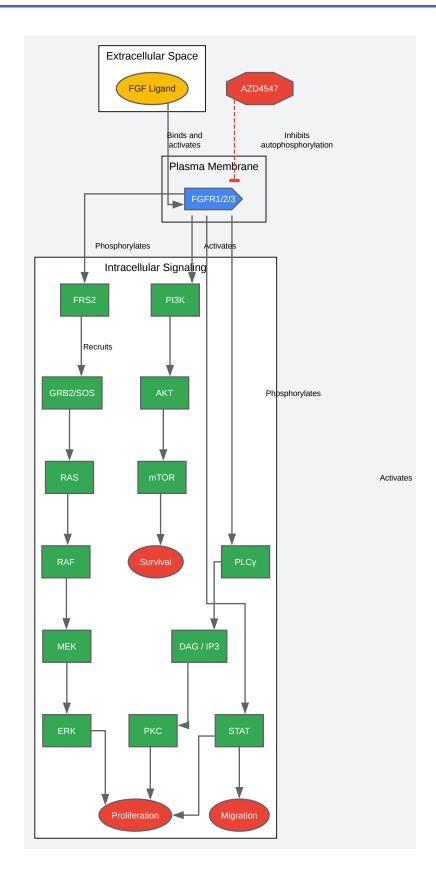
- Objective: To evaluate the anti-tumor efficacy of AZD4547 in a living organism.
- Methodology:
 - Cell Line-Derived Xenografts: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).



- Patient-Derived Xenografts (PDTX): Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice.[4]
- Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[4]
- AZD4547 is formulated in a vehicle (e.g., 1% Tween 80 in deionized water) and administered orally (p.o.) at specified doses and schedules (e.g., once daily [q.d.] or twice daily [b.i.d.]).[8]
- Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.
- Body weight and general health of the mice are monitored throughout the study.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.

Mandatory Visualization





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Caption: FGFR signaling pathway and the inhibitory action of AZD4547.





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Caption: General workflow for in vivo xenograft studies with AZD4547.

Resistance Mechanisms

Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have been identified, including:

- Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation in FGFR1, can reduce the binding affinity of AZD4547, although some studies suggest that AZD4547 retains nanomolar affinity for the V561M mutant.[13]
- Bypass Signaling: Upregulation of alternative signaling pathways can compensate for FGFR inhibition. For example, activation of the STAT3 pathway has been implicated in resistance to AZD4547.[13] In some contexts, resistance can be mediated by the activation of other receptor tyrosine kinases like MET.
- Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce EMT, a process where cancer cells acquire a more migratory and invasive phenotype, which is associated with drug resistance.

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in FGFR-dependent cancer models. While clinical responses have been observed in patients with FGFR fusions and mutations, its efficacy in tumors with FGFR amplification has been more modest. Understanding the mechanisms of resistance and identifying predictive biomarkers are crucial for optimizing the clinical development and application of AZD4547 and other FGFR inhibitors. This technical guide provides a comprehensive summary of the key data



and methodologies to aid researchers and drug development professionals in their ongoing efforts to target the FGF/FGFR signaling axis in cancer.

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